17-Phenyl-trinor-prostaglandin E2 is a synthetic analog of prostaglandin E2 (PGE2), a naturally occurring eicosanoid. [] PGE2 exerts its biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. [, ] As a synthetic analog, 17-phenyl-trinor-PGE2 exhibits selectivity for specific EP receptors, particularly EP1 and EP3. [, , , , , , , , , ]
Researchers utilize 17-phenyl-trinor-PGE2 in vitro and in vivo to elucidate the specific roles of EP1 and EP3 receptors in various physiological and pathological processes. [, , , , , , , , , , ] This compound serves as a valuable tool to study prostaglandin signaling pathways and potential therapeutic targets for diseases.
17-Phenyl Trinor Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2), classified under the category of prostaglandins, which are unsaturated carboxylic acids derived from fatty acids. This compound is known for its selective agonistic activity towards the EP1 and EP3 receptors, which are subtypes of prostaglandin receptors involved in various physiological processes. The chemical structure of 17-Phenyl Trinor Prostaglandin E2 is represented by the molecular formula and has a molecular weight of approximately 386.5 g/mol .
The synthesis of 17-Phenyl Trinor Prostaglandin E2 typically involves multi-step organic reactions that modify the base structure of PGE2. The synthetic pathway generally includes:
Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and selectivity during synthesis. Specific details about these parameters can vary based on the laboratory protocols employed.
The molecular structure of 17-Phenyl Trinor Prostaglandin E2 features a cyclopentane ring with various functional groups that confer its biological activity. Notably, it retains the core prostaglandin structure while incorporating modifications that enhance receptor selectivity:
This structural configuration allows it to interact selectively with prostaglandin receptors, particularly influencing pathways related to inflammation and vascular functions .
17-Phenyl Trinor Prostaglandin E2 participates in several key biological reactions:
The understanding of these reactions is vital for elucidating its role in both physiological and pathological processes.
The mechanism of action for 17-Phenyl Trinor Prostaglandin E2 involves:
The physical properties of 17-Phenyl Trinor Prostaglandin E2 include:
Chemical properties include its reactivity as an acid due to the carboxylic group, which can participate in esterification or amidation reactions under appropriate conditions .
17-Phenyl Trinor Prostaglandin E2 has significant scientific applications:
17-Phenyl trinor prostaglandin E₂ (17-pt-PGE₂) is a synthetic analog of native prostaglandin E₂ (PGE₂). Its systematic IUPAC name is 7-[3-hydroxy-2-(3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl]hept-5-enoic acid, reflecting its distinct modifications. The "trinor" designation indicates the removal of three methylene units (–CH₂–) from the parent PGE₂ structure, specifically from the ω-chain (C17–C20). The critical modification is the substitution of the C17 position with a phenyl group (C₆H₅), which introduces aromaticity and enhances structural rigidity. This phenyl group alters the compound’s conformational flexibility and receptor-binding kinetics compared to endogenous PGE₂ [1] [2].
The molecular formula of 17-pt-PGE₂ is C₂₃H₃₀O₅, with a calculated molecular mass of 386.48 g/mol [1] [2] [3]. This represents a reduction in molecular weight compared to native PGE₂ (C₂₀H₃₂O₅; 352.47 g/mol), primarily due to the truncation of the alkyl chain and the introduction of the phenyl moiety.
Table 1: Molecular Identity of 17-pt-PGE₂
Property | Value | |
---|---|---|
Systematic Name | 7-[3-hydroxy-2-(3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl]hept-5-enoic acid | |
CAS Number | 38315-43-4 | |
Molecular Formula | C₂₃H₃₀O₅ | |
Molecular Weight | 386.48 g/mol | |
Purity (Commercial) | ≥98% (TLC) | [3] |
Like all prostaglandins, 17-pt-PGE₂ possesses multiple chiral centers, with the cyclopentane ring’s C8, C9, C11, and C12 positions being critical for biological activity. The active form typically adopts the 5Z,13E configuration for the alkenyl chains adjacent to the ring, ensuring optimal alignment with EP receptor binding pockets. The phenyl substitution at C17 does not introduce additional chiral centers but creates steric constraints that limit rotational freedom in the ω-chain. This rigidity reduces isomer diversity compared to native PGE₂ and enhances selectivity toward specific EP receptor subtypes (EP1, EP3, and unexpectedly EP4) [1] [4].
Structurally, 17-pt-PGE₂ diverges from PGE₂ in two key ways:
These modifications significantly alter receptor interactions:
Table 2: Structural and Functional Comparison with PGE₂
Property | Native PGE₂ | 17-pt-PGE₂ | Biological Implication |
---|---|---|---|
ω-Chain Structure | -CH₂-CH₂-COOH | -C₆H₅ (phenyl) | Enhanced rigidity & receptor selectivity |
Receptor Activation | Pan-agonist (EP1–EP4) | EP1, EP3, EP4 | Tissue-specific effects [1] |
Platelet Aggregation | Weak (via EP3) | Strong (via EP3) | Pro-thrombotic activity [1] |
Endothelial Barrier Enhancement | Moderate (via EP4) | Potent (via EP4) | Anti-inflammatory effects [1] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0